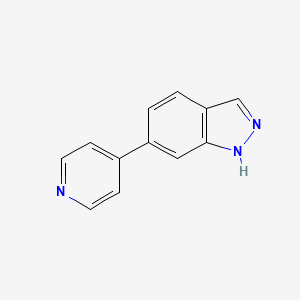

6-(Pyridin-4-YL)-1H-indazole

Overview

Description

6-(Pyridin-4-YL)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Spin-Crossover and Fluorescence Studies

6-(Pyridin-4-YL)-1H-indazole and related compounds have been studied for their application in spin-crossover complexes with iron(II). These complexes exhibit distinct properties, such as spin transitions near room temperature and thermal hysteresis, which are influenced by the structure of the ligands. Additionally, these compounds demonstrate blue fluorescence in solution, with a slight red shift upon complexation. This research highlights their potential in materials science, particularly in the development of spin-crossover materials with unique electronic properties (Santoro et al., 2015).

Ligand Synthesis and Ethylene Polymerization

This compound derivatives have also been synthesized as ligands for chromium(III) complexes. These complexes have been found to be active in the polymerization of ethylene, showcasing their potential application in catalysis and polymer science. The study provides insights into the synthesis, structure, and ethylene polymerization behavior of these complexes (Hurtado et al., 2009).

Molecular Docking and Synthesis

Molecular docking studies have been conducted on this compound derivatives, especially focusing on their synthesis and characterization. These studies are significant in medicinal chemistry for understanding the potential interactions of these compounds with biological targets (Balaraju et al., 2019).

Antifungal Activity and Theoretical Study

A study on 1,2,4-triazole derivatives containing pyridine moiety, synthesized under microwave-assisted conditions, reveals the antifungal activities of these compounds. Theoretical calculations, including full geometry optimization and analysis of atomic net charges, were performed to understand the structure-activity relationship of these compounds (Sun et al., 2014).

Antibacterial Activity Evaluation

Research has been conducted on the synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, with a focus on evaluating their antibacterial activity. This study provides insights into the potential application of these compounds in developing new antibacterial agents (Xiao et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target the ataxia telangiectasia related (atr) kinase . The ATR kinase plays a crucial role in DNA damage response mechanisms, making it a potential target for cancer treatments .

Mode of Action

Compounds with similar structures, such as ceralasertib, inhibit the atr kinase . This inhibition can disrupt the DNA damage response mechanism, potentially leading to cell death in cancerous cells .

Biochemical Pathways

Similar compounds have been found to affect the dna damage response pathway by inhibiting the atr kinase . This can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Similar compounds have been found to cause cell cycle arrest and apoptosis in cancer cells by inhibiting the atr kinase and disrupting the dna damage response mechanism .

properties

IUPAC Name |

6-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNAANRKGDGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693051 | |

| Record name | 6-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885271-89-6 | |

| Record name | 6-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)